

Physicochemical Properties of Lafutidine-d10: An In-depth Technical Guide

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Compound of Interest

Compound Name: Lafutidine-d10

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Introduction

Lafutidine-d10 is the deuterium-labeled analogue of Lafutidine, a second-generation histamine H2 receptor antagonist.^{[1][2]} Deuterated compounds are of significant interest in pharmaceutical research as they can exhibit altered metabolic profiles and pharmacokinetics, potentially leading to improved therapeutic agents.^[1] Lafutidine itself is recognized for its potent and long-lasting inhibition of gastric acid secretion, as well as its gastroprotective effects.^{[2][3][4][5]} This technical guide provides a comprehensive overview of the known physicochemical properties of **Lafutidine-d10**, details experimental protocols for their determination, and illustrates the key signaling pathway of its parent compound, Lafutidine.

Chemical Identity and Properties

Lafutidine-d10 is structurally identical to Lafutidine, with the exception of ten hydrogen atoms being replaced by deuterium. This isotopic substitution is primarily for use as an internal standard in pharmacokinetic studies or to investigate the kinetic isotope effect.

Property	Value	Source
Chemical Name	2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-[[1-(piperidinyld10)methyl]-2-pyridinyl]oxy]-2-buten-1-yl]-acetamide	Inferred from parent compound
CAS Number	1795136-26-3	[1]
Molecular Formula	C ₂₂ H ₁₉ D ₁₀ N ₃ O ₄ S	[1]
Molecular Weight	441.61 g/mol	[1]

Physicochemical Data

Quantitative physicochemical data for **Lafutidine-d10** is not extensively published. The following table summarizes the available data for the parent compound, Lafutidine, which is expected to be a close approximation for **Lafutidine-d10**.

Property	Value (for Lafutidine)	Source
Melting Point	92.7-94.9 °C	[6]
Boiling Point	704.2 ± 60.0 °C (Predicted)	[6]
pKa (Strongest Acidic)	8.87 (Predicted)	[7]
pKa (Strongest Basic)	7.94 (Predicted)	[7]
LogP	2.59 (Predicted)	[7]

Solubility

Lafutidine is sparingly soluble in aqueous buffers.[8] The solubility of Lafutidine in various solvents is detailed below. The solubility of **Lafutidine-d10** is expected to be very similar.

Solvent	Solubility (for Lafutidine)	Source
DMSO	≥ 21.58 mg/mL	[9][10][11]
Ethanol	≥ 3.44 mg/mL	[9]
Dimethyl formamide (DMF)	~ 5 mg/mL	[8]
1:10 solution of DMSO:PBS (pH 7.2)	~ 0.09 mg/ml	[8]
Water	0.243 mg/mL (Predicted)	[7]

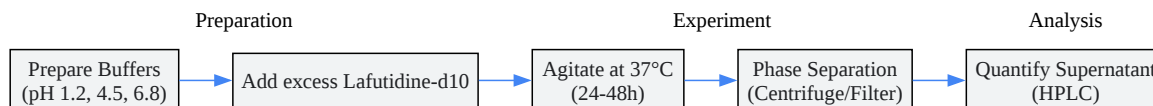
Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized methods applicable to compounds like **Lafutidine-d10**.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of a compound can be determined using the shake-flask method, a widely accepted and reliable technique.[12]

- Preparation of Buffers: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[13]
- Sample Preparation: Add an excess amount of **Lafutidine-d10** to a sealed flask containing a known volume of the prepared buffer.
- Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14][15]
- Phase Separation: After equilibration, allow the samples to stand to let undissolved solid settle. Subsequently, separate the solid and liquid phases by centrifugation or filtration.
- Quantification: Analyze the concentration of **Lafutidine-d10** in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]



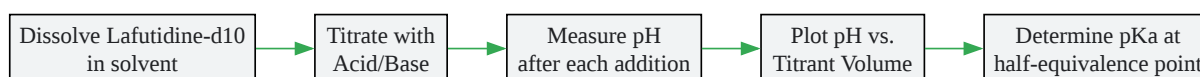
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Fig. 1: Workflow for Solubility Determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the dissociation constant (pKa) of ionizable compounds.[16][17]

- **Solution Preparation:** Dissolve a precise amount of **Lafutidine-d10** in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.[16]
- **Titration:** Titrate the solution with a standardized acidic or basic titrant.
- **Potential Measurement:** Monitor the potential (or pH) of the solution using a calibrated pH electrode after each addition of the titrant.
- **Data Analysis:** Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the resulting titration curve.[17]



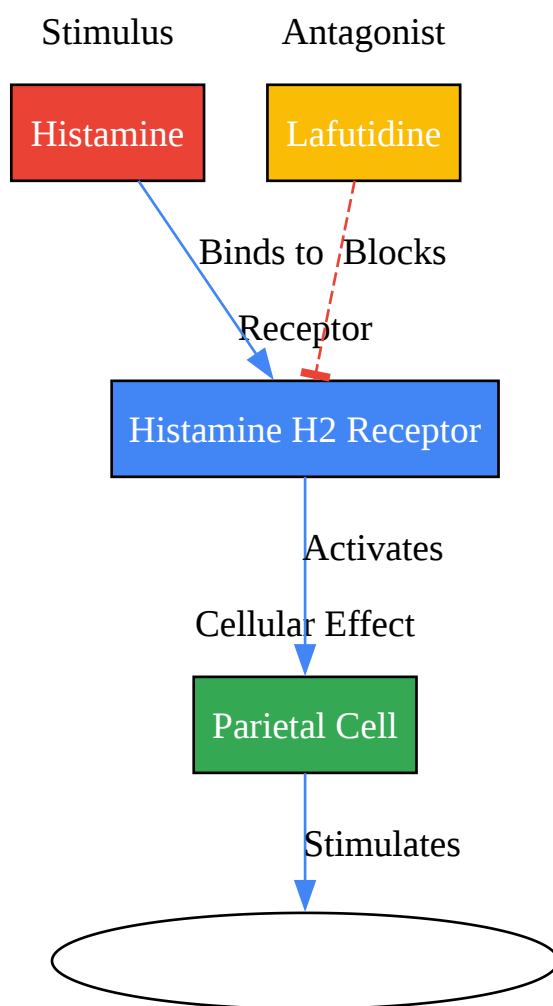
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Fig. 2: Workflow for pKa Determination.

Mechanism of Action and Signaling Pathway

Lafutidine, the parent compound of **Lafutidine-d10**, is a histamine H2 receptor antagonist.^{[1][3][4]} Its primary mechanism of action involves blocking the histamine H2 receptors on parietal cells in the stomach lining.^{[4][18]} This inhibition prevents histamine from stimulating gastric acid secretion.^{[4][18]}

Beyond its H2 receptor antagonism, Lafutidine exhibits gastroprotective properties.^{[4][5]} It is believed to enhance the production of gastric mucus and bicarbonate, which form a protective barrier against stomach acid.^{[4][5]} Additionally, Lafutidine may increase gastric mucosal blood flow, aiding in the repair of damaged tissue.^{[4][5]}



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Fig. 3: Lafutidine's Mechanism of Action.

Conclusion

Lafutidine-d10 serves as a valuable tool in pharmaceutical research, primarily for pharmacokinetic and metabolic studies of Lafutidine. While specific experimental data for the deuterated analogue is limited, its physicochemical properties can be reasonably inferred from its parent compound. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with **Lafutidine-d10** and related compounds. Further studies are warranted to fully characterize the physicochemical properties of **Lafutidine-d10** and to explore any potential therapeutic advantages conferred by its isotopic labeling.

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